molecular formula C5H5BrN2OS B12358036 4-bromo-N'-hydroxythiophene-2-carboximidamide

4-bromo-N'-hydroxythiophene-2-carboximidamide

Cat. No.: B12358036
M. Wt: 221.08 g/mol
InChI Key: HOVHXDNCOSLMLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-hydroxythiophene-2-carboximidamide typically involves the bromination of thiophene-2-carboximidamide. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-hydroxythiophene-2-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

4-bromo-N’-hydroxythiophene-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxythiophene-2-carboximidamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-hydroxythiophene-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain biochemical and industrial applications .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

4-bromo-N'-hydroxythiophene-2-carboximidamide

InChI

InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8)

InChI Key

HOVHXDNCOSLMLH-UHFFFAOYSA-N

Isomeric SMILES

C1=C(SC=C1Br)/C(=N/O)/N

Canonical SMILES

C1=C(SC=C1Br)C(=NO)N

Origin of Product

United States

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